2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
Description
2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a 4-methoxyphenyl substituent at position 2 (via an imino linkage) and a methyl group at position 3 of the heterocyclic core. This compound belongs to a class of nitrogen-sulfur heterocycles known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-13-10(14)7-16-11(13)12-8-3-5-9(15-2)6-4-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEUQAFTQABWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one typically involves the reaction of 4-methoxyaniline with carbon disulfide and methyl iodide to form the corresponding dithiocarbamate. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. The reaction conditions often require the use of a base such as sodium hydroxide and an organic solvent like ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazolidinone core, which is significant in medicinal chemistry due to its diverse biological activities. Its molecular formula is , and it possesses unique structural characteristics that contribute to its functionality in different applications.
Antimicrobial Activity
Research indicates that thiazolidinones exhibit promising antimicrobial properties. Studies have shown that 2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one demonstrates significant activity against various bacterial strains. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Properties
Thiazolidinones have also been investigated for their anticancer potential. The compound has shown efficacy in inhibiting cancer cell proliferation.
- Case Study : In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induces apoptosis through the activation of caspase pathways. This was documented in a research article in Cancer Letters.
Synthesis of Novel Polymers
The unique chemical structure of this compound allows for its use as a monomer in the synthesis of new polymeric materials.
- Research Findings : A recent study demonstrated the polymerization of this thiazolidinone to create biodegradable polymers with enhanced mechanical properties. The resulting materials showed potential for applications in drug delivery systems and biodegradable packaging.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to the inhibition of cellular processes such as DNA replication and protein synthesis. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 2
Halogen-Substituted Derivatives
- 2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one (C₁₀H₉BrN₂OS, M.W. 285.16): Replacing the methoxy group with bromine increases molecular weight and introduces steric and electronic effects. Bromine’s electron-withdrawing nature may enhance electrophilic interactions in biological targets .
- 2-[(4-Fluorophenyl)imino]-3-phenyl-1,3-thiazolidin-4-one: Fluorine’s electronegativity improves metabolic stability and membrane permeability. This derivative showed 95% inhibition of Dalton's lymphoma ascites cells at 100 µg/mL, suggesting superior anticancer activity compared to methoxy-substituted analogues .
Extended Aromatic Systems
- This compound’s extended conjugation may also influence UV-Vis spectral properties .
Substituent Variations at Position 3
- 3-Cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one: The cyclopropyl group introduces ring strain, which may alter conformational flexibility and binding kinetics compared to the methyl-substituted target compound. Crystallographic data (CCDC 823065) reveal a planar thiazolidinone ring, with dihedral angles influenced by the cyclopropyl group .
- However, the ethyl group may reduce steric hindrance compared to methyl .
Hybrid Derivatives with Additional Functional Groups
- 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one :
Incorporation of a thiadiazole ring introduces additional hydrogen-bond acceptors and redox-active sites. Such hybrids often exhibit enhanced antimicrobial and antitumor activities due to synergistic effects . - 5-(3,4,5-Trimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one (C₂₃H₂₆N₂O₅S, M.W. 442.53): The trimethoxybenzylidene group increases steric bulk and electron density, which may improve DNA intercalation or enzyme inhibition .
Anticancer Activity
- Target Compound: Limited direct data, but structural analogues like 2-[(3,4-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one (4a) show 100% inhibition of Dalton’s lymphoma ascites cells at 100 µg/mL .
- Fluoro- and Bromo-Substituted Derivatives : Enhanced cytotoxicity due to halogen-mediated interactions (e.g., 95% inhibition for fluorophenyl derivative) .
Antimicrobial Activity
- 2-[N-(6-Methoxybenzothiazolyl)amino]pyridine-3-[2-(4-methoxyphenyl)carboxamido]-1,3-thiazolidin-4-one (6g): Exhibits moderate antimicrobial activity (54% yield), with the methoxy group contributing to membrane penetration .
- Chloro- and Nitro-Substituted Analogues : Higher activity due to electron-withdrawing effects (e.g., 62% yield for 3-nitrophenyl derivative) .
Physicochemical Properties
Biological Activity
The compound 2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and various pharmacological effects.
Structural Characteristics
The molecular formula of this compound is . The thiazolidin-4-one ring system is crucial for its biological activity due to its ability to interact with various biological targets. The compound's structure includes a methoxyphenyl group which enhances its lipophilicity and potential bioactivity.
Synthesis
The synthesis of this compound typically involves the reaction of 2-nitrophenylcinamaldehyde with an appropriate thiazolidinone precursor in the presence of acetic acid and sodium acetate. This method yields the compound in moderate to high purity and allows for further characterization through techniques like X-ray crystallography .
Antioxidant Activity
Recent studies have shown that thiazolidin-4-one derivatives exhibit significant antioxidant properties. The presence of the methoxy group in this compound contributes to its ability to scavenge free radicals and reduce oxidative stress .
Anticancer Activity
Thiazolidin-4-one derivatives have been investigated for their anticancer properties. In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines. For example, compounds within this class have shown IC50 values ranging from 8.5 µM to 25.6 µM against K562 and HeLa cells, indicating potent cytotoxic effects . This activity is attributed to the compound's ability to modulate signaling pathways related to cell survival and proliferation.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of thiazolidin-4-ones has also been documented. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This makes them promising candidates for treating inflammatory diseases .
Antimicrobial Activity
Thiazolidin-4-one derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating significant antimicrobial potential .
Antidiabetic Properties
Research indicates that certain thiazolidinones can enhance insulin sensitivity and glucose uptake in muscle cells, making them potential therapeutic agents for type 2 diabetes management. These compounds have been shown to reverse metabolic disturbances in insulin-resistant models .
Case Studies
- Anticancer Activity : A study involving several thiazolidinone derivatives demonstrated that those containing specific substituents exhibited enhanced cytotoxicity against cancer cell lines compared to standard treatments like cisplatin.
- Antimicrobial Efficacy : In tests against Staphylococcus aureus and Pseudomonas aeruginosa, certain derivatives showed over 50% inhibition of biofilm formation, highlighting their potential as antibiofilm agents .
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one, and how do substitutions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of 4-methoxyphenyl isothiocyanate with methyl-substituted precursors. Substitutions at the 2nd and 3rd positions (e.g., methyl groups) are critical for modulating reactivity and yield. For example, the use of anhydrous conditions and catalysts like triethylamine improves cyclization efficiency .
- Key Considerations : Monitor tautomeric equilibria (e.g., imino vs. amino forms) during synthesis, as these affect downstream biological activity .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodology :
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. The monoclinic space group P21/c is common for similar thiazolidinone derivatives .
- NMR/IR : Assign peaks using DEPT-135 for carbon types and FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .
- Validation : Cross-reference with computational data (e.g., density functional theory (DFT) for bond-length validation) to address discrepancies .
Q. What is the biological significance of the 4-methoxyphenyl and methyl groups in this compound?
- Findings : The 4-methoxyphenyl group enhances lipophilicity and π-π stacking with biological targets, while the 3-methyl group reduces steric hindrance, improving binding to antimicrobial targets like bacterial enzymes .
- Experimental Design : Compare bioactivity (e.g., MIC assays) against analogs lacking these groups to isolate their contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
